molecular formula C7H6BrFS B1278475 2-Bromo-4-fluorothioanisole CAS No. 91524-70-8

2-Bromo-4-fluorothioanisole

Cat. No. B1278475
CAS RN: 91524-70-8
M. Wt: 221.09 g/mol
InChI Key: XQGBAFLNAQHQNY-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

The (2-bromo-4-fluorophenyl)(methyl)sulfane (700 mg, 3.17 mmol) was dissolved in THF (5 mL) and cooled to −78° C. To the cooled solution was added n-BuLi (2.18 mL, 3.48 mmol) dropwise. The reaction was stirred for 2 min at −78° C. then the triisopropyl borate (0.804 mL, 3.48 mmol) was added dropwise and the reaction mixture was allowed to warm to 0° C. over a period of approximately 90 min. The reaction was quenched by addition of 1N HCl solution and was stirred for 5 min. The mixture was then extracted with EtOAc (2×50 mL). The combined organic layers were washed with water (1×30 mL), brine (1×30 mL) and dried over magnesium sulfate. The crude product was then triturated with hexanes. The resulting solid was purified by medium pressure chromatography (silica gel, 0 to 50% EtOAc:hexanes) to give 5-fluoro-2-(methylthio)phenylboronic acid. Mass Spectrum (ESI) m/e=187.0 (M+1).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.18 mL
Type
reactant
Reaction Step Two
Quantity
0.804 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[S:9][CH3:10].[Li]CCCC.[B:16](OC(C)C)([O:21]C(C)C)[O:17]C(C)C>C1COCC1>[F:8][C:6]1[CH:5]=[CH:4][C:3]([S:9][CH3:10])=[C:2]([B:16]([OH:21])[OH:17])[CH:7]=1

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)SC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.18 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0.804 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C. over a period of approximately 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 1N HCl solution
STIRRING
Type
STIRRING
Details
was stirred for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (1×30 mL), brine (1×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The crude product was then triturated with hexanes
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified by medium pressure chromatography (silica gel, 0 to 50% EtOAc:hexanes)

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
FC=1C=CC(=C(C1)B(O)O)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.